molecular formula C18H18Cl2N2O B5718977 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide

3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide

Cat. No. B5718977
M. Wt: 349.3 g/mol
InChI Key: ADEQUZAXNADUIC-UHFFFAOYSA-N
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Description

3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of scientists at Upjohn, a pharmaceutical company. U-47700 is a potent μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptors in the brain, spinal cord, and other parts of the body. This results in pain relief, sedation, and euphoria.

Mechanism of Action

3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide binds to the μ-opioid receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in pain relief, sedation, and euphoria. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has some activity at the κ-opioid receptor and the δ-opioid receptor, but its affinity for these receptors is much lower than its affinity for the μ-opioid receptor.
Biochemical and Physiological Effects:
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. It also has some antitussive and antidiarrheal effects. 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide can cause dependence and withdrawal symptoms similar to other opioids, and it has a high potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows researchers to study the receptor and its effects with a high degree of specificity. However, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide also has a number of limitations, including its potential for abuse and its toxicity at high doses. It is important for researchers to use appropriate safety precautions and to follow ethical guidelines when working with 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.

Future Directions

There are several future directions for research on 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Another area of interest is the study of the μ-opioid receptor and its interactions with other proteins and signaling pathways. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide and related compounds could be used to study the role of opioids in addiction and other neurological disorders.

Synthesis Methods

The synthesis of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 3-chloroaniline with 2-bromo-1-(4-methylphenyl)ethanone to form 3-chloro-N-(2-(4-methylphenyl)ethyl)aniline. This intermediate is then reacted with pyrrolidine and 3-chlorobenzoyl chloride to form 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used in scientific research to study the μ-opioid receptor and its role in pain perception, addiction, and other physiological processes. It has also been used to develop new opioid analgesics that are more effective and have fewer side effects than traditional opioids. Additionally, 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been used to study the pharmacokinetics and pharmacodynamics of opioid drugs and their interactions with other drugs.

properties

IUPAC Name

3-chloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-12-7-8-13(11-15(12)20)18(23)21-16-6-4-5-14(19)17(16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEQUZAXNADUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide

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